molecular formula C12H10N2O B1400661 3-Phenylpyridine-4-carboxamide CAS No. 1414965-07-3

3-Phenylpyridine-4-carboxamide

Cat. No. B1400661
M. Wt: 198.22 g/mol
InChI Key: RGZQKXROMUCPEO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, the type of reaction, the catalysts and conditions, and the yield.



Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, the type of reaction (e.g., substitution, addition, elimination), the mechanism, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents.


Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 3-Phenylpyridine-4-carboxamide . This compound belongs to the group of pyrazolo [3,4-b]pyridines , which are heterocyclic compounds with two possible tautomeric forms: the 1H-isomer and the 2H-isomer . Here are six unique applications:

  • Medicinal Chemistry and Drug Discovery

    • Results : Over 300,000 structures of 1H-pyrazolo [3,4-b]pyridines have been described, with applications in drug development .
  • Catalysis and Organic Synthesis

    • Results : Their application as catalysts in various reactions has been explored .
  • Anti-Inflammatory Agents

    • Results : Structure-activity relationships (SARs) guide the design of potent anti-inflammatory derivatives .
  • Antibacterial and Antiviral Activity

    • Results : Researchers identify promising compounds for further development .
  • Photophysical Properties and Sensing Applications

    • Results : Some derivatives exhibit fluorescence, making them suitable for sensing applications .
  • Metal Complexes and Magnetic Properties

    • Results : Researchers explore their potential in catalysis, magnetism, and materials science .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential future research directions. For a drug, this might involve new therapeutic applications or new methods of delivery. For a chemical compound, it might involve new reactions or new synthetic applications.


properties

IUPAC Name

3-phenylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-12(15)10-6-7-14-8-11(10)9-4-2-1-3-5-9/h1-8H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZQKXROMUCPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.